2-(4-Benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
2-(4-Benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic small-molecule compound featuring a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core. This core structure is substituted at position 2 with a 4-benzoylbenzamido group and at position 6 with a benzyl moiety. The hydrochloride salt form enhances its aqueous solubility, making it suitable for pharmacological studies .
Its synthesis likely follows methodologies similar to those described for related 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives, involving multi-step organic reactions to introduce the benzoylbenzamido and benzyl substituents . Structural characterization of such compounds often employs X-ray crystallography using the SHELX software suite, a gold standard for small-molecule refinement .
Properties
IUPAC Name |
2-[(4-benzoylbenzoyl)amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O3S.ClH/c30-27(34)25-23-15-16-32(17-19-7-3-1-4-8-19)18-24(23)36-29(25)31-28(35)22-13-11-21(12-14-22)26(33)20-9-5-2-6-10-20;/h1-14H,15-18H2,(H2,30,34)(H,31,35);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJFFKINRRBUHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C(=O)N)CC5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a compound belonging to the class of thienopyridines. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity based on diverse research findings, including case studies and experimental data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H22N2O2S·HCl
- Molecular Weight : 378.92 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have indicated that compounds similar to 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation and survival. It is hypothesized to induce apoptosis in various cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- Case Study : In vitro studies demonstrated that this compound inhibited the growth of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the micromolar range.
Anti-inflammatory Activity
The compound has also shown potential anti-inflammatory effects:
- Experimental Findings : In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a significant reduction in edema compared to control groups. This effect is likely mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties:
- Mechanism : It may exert neuroprotection by reducing oxidative stress and inflammation in neuronal cells. Studies have indicated that it can enhance neuronal survival under conditions mimicking neurodegenerative diseases.
Data Summary Table
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including amide formation and cyclization processes. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-Benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride exhibit significant anticancer properties. For instance, derivatives of thieno[2,3-c]pyridine have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Case Study: Anticancer Evaluation
A study evaluated a series of thieno[2,3-c]pyridine derivatives for their anticancer activities against leukemia and solid tumors. The results indicated that specific substitutions on the thieno[2,3-c]pyridine core enhanced the anticancer efficacy significantly compared to unmodified structures .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research has demonstrated that related compounds can inhibit the growth of pathogenic bacteria and fungi. This application is particularly relevant in developing new antibiotics to combat resistant strains.
Case Study: Antimicrobial Testing
In a recent investigation into novel heterocyclic derivatives, compounds similar to this compound were tested against periodontal disease-causing bacteria. The findings revealed promising antimicrobial activity against Porphyromonas gingivalis and Escherichia coli, suggesting its potential use in dental therapeutics .
Neuroprotective Effects
Emerging research indicates that compounds with similar structures may possess neuroprotective properties. They could potentially be used in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.
Case Study: Neuroprotection
A study focusing on thieno[2,3-c]pyridine derivatives showed that certain compounds could reduce neuronal cell death in models of oxidative stress-induced injury. These findings suggest a pathway for developing neuroprotective drugs .
Summary Table of Applications
Chemical Reactions Analysis
Imine Formation
Imine intermediates are critical precursors. For example, the synthesis of 4,5,6,7-tetrahydrothiophene[3,2-c]pyridine hydrochloride (a structurally related compound) begins with the reaction of water, formaldehyde, and 2-thiophene ethylamine at 50–55°C for 20–30 hours. The mass ratio of reactants (water:formaldehyde:amine = 200:50–60:120–130) is optimized to form the imine intermediate .
Table 1: Imine Formation Conditions
| Parameter | Details |
|---|---|
| Temperature | 50–55°C |
| Reaction time | 20–30 hours |
| Mass ratio (water:formaldehyde:amine) | 200:50–60:120–130 |
| Solvent | Ethylene dichloride for extraction |
| Workup | Saturated saline wash, reduced-pressure evaporation |
Cyclization and Ring Formation
The imine undergoes cyclization with ethanol hydrochloride (25–30% concentration) at 65–75°C for 4–8 hours. Active carbon is added to facilitate purification, followed by filtration and drying to yield the hydrochloride salt .
Table 2: Cyclization Conditions
| Parameter | Details |
|---|---|
| Reactants | Imine, ethanol hydrochloride |
| Temperature | 65–75°C |
| Reaction time | 4–8 hours |
| Workup | Cooling to 0–5°C, filtration, oven drying |
Imine-to-Pyridine Ring Formation
The cyclization step involves the condensation of the imine with ethanol hydrochloride. This likely proceeds through a mechanism involving:
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Protonation : Ethanol hydrochloride acts as both a proton source and a nucleophile.
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Nucleophilic attack : The amine group attacks the carbonyl carbon, forming a six-membered ring.
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Aromatization : Loss of water or ethanol to form the pyridine ring .
Substituent Reactivity
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Benzoylbenzamido group : The amide functionality may participate in further reactions (e.g., hydrolysis, coupling).
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Benzyl group : Susceptible to oxidation or cross-coupling reactions (e.g., Suzuki coupling).
Challenges and Optimization
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Yield improvement : The patent CN102432626A highlights that optimizing imine formation and cyclization conditions (e.g., temperature, reaction time) is critical for maximizing yield .
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Purity control : Use of active carbon during cyclization minimizes impurities .
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Scalability : The described methods are amenable to industrial production due to mild conditions and low waste generation .
Structural and Functional Group Analysis
Table 3: Key Functional Groups
| Group | Location | Reactivity |
|---|---|---|
| Amide (benzoylbenzamido) | Position 2 | Hydrolysis, coupling |
| Benzyl | Position 6 | Oxidation, cross-coupling |
| Hydrochloride salt | Protonated amine | Solubility, stability |
Related Compounds and Reactions
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Imidazole derivatives : The synthesis of heterocondensed imidazoles (e.g., thienopyridine imidazoles) involves phosphorus pentachloride, which may inform analogous reactions in tetrahydrothieno[2,3-c]pyridines .
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Carboxamide derivatives : PubChem entries describe tetrahydrothieno[2,3-c]pyridine-3-carboxamides, highlighting their synthetic accessibility .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-benzoylbenzamido group in the target compound introduces a larger, more lipophilic aromatic system compared to the 4-chlorobenzamido group in the analog from . This may enhance binding affinity to hydrophobic pockets in biological targets but could reduce solubility .
- Core Structure: All compounds retain the tetrahydrothieno[2,3-c]pyridine core, which is critical for maintaining the conformational rigidity required for TNF-α inhibition .
Table 2: Hypothetical Bioactivity and Physicochemical Properties
Research Implications and Limitations
The benzoyl-substituted derivative represents a strategic modification to optimize TNF-α inhibition. However, further studies are needed to validate its efficacy and safety in vivo. Structural data refined via SHELX software () and bioactivity trends () provide a foundation for future research.
Notes:
- Safety guidelines are consistent across hydrochloride salts of this chemical class .
Q & A
Basic Research Questions
Q. What synthetic methodologies are validated for synthesizing this compound, and how can structural integrity be confirmed?
- Methodology:
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Step 1: Start with ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate ( ) as a precursor. Introduce the 4-benzoylbenzamido group via nucleophilic acyl substitution using benzoyl chloride derivatives.
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Step 2: Hydrolysis of the ester group to a carboxylic acid, followed by conversion to the carboxamide using ammonium chloride.
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Step 3: Final hydrochloride salt formation via acid-base titration.
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Validation:
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X-ray crystallography for absolute configuration (e.g., bond angles, torsion parameters) .
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NMR spectroscopy (¹H/¹³C, 2D-COSY, HSQC) to confirm regiochemistry and purity.
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Mass spectrometry (HRMS) for molecular weight validation.
- Data Table: Key Characterization Techniques
| Technique | Purpose | Example Parameters |
|---|---|---|
| X-ray diffraction | Confirm crystal structure | Space group, unit cell dimensions |
| ¹H NMR | Verify benzyl/proton environments | δ 7.2–7.4 ppm (aromatic protons) |
| FT-IR | Identify amide C=O stretches | ~1650–1700 cm⁻¹ |
Q. How can researchers address inconsistencies between experimental and computational spectral data?
- Resolution Strategy:
- Density Functional Theory (DFT): Optimize the molecular geometry using software like Gaussian or ORCA, then simulate NMR/IR spectra for direct comparison with experimental data .
- Dynamic NMR: Probe conformational flexibility (e.g., hindered rotation of benzoyl groups) under variable temperatures to explain splitting patterns .
- Crystallographic Refinement: Re-analyze X-ray data (e.g., thermal parameters, occupancy) to detect disorder or solvent effects .
Advanced Research Questions
Q. What computational approaches optimize the synthesis of the 4-benzoylbenzamido moiety?
- Methodology:
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Reaction Path Search: Use quantum mechanical methods (e.g., NEB, QM/MM) to identify transition states and intermediates. ICReDD’s workflow ( ) integrates these with experimental feedback .
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Solvent/Reagent Screening: Apply machine learning (e.g., random forest models) to predict optimal conditions (e.g., DMF vs. THF, catalyst loading) from historical reaction databases.
- Data Table: Computational Parameters for Reaction Optimization
| Parameter | Tool/Software | Output Metrics |
|---|---|---|
| Activation energy | Gaussian (DFT) | ΔG‡ (kcal/mol) |
| Solvent polarity | COSMO-RS | Solvation free energy (kJ/mol) |
| Reaction yield | Bayesian optimization | Predicted vs. experimental yield |
Q. How to design stability studies under varying physicochemical conditions?
- Experimental Design:
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Degradation Kinetics: Use HPLC-MS to monitor decomposition products at elevated temperatures (40–80°C) and pH ranges (1–13).
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Design of Experiments (DoE): Apply factorial designs to assess interactions between temperature, humidity, and light exposure.
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Feedback Integration: Circulate degradation data into computational models (e.g., Arrhenius predictions) to refine stability thresholds .
- Example Workflow:
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Accelerated Stability Testing: 70°C/75% RH for 4 weeks.
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Analytical Monitoring: Track parent compound depletion and impurity formation (e.g., hydrolyzed amide, oxidized thiophene).
Addressing Data Contradictions
Q. How to resolve conflicting crystallographic and spectroscopic data on the benzyl group conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
